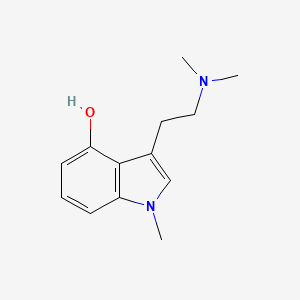

1-Methylpsilocin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[2-(dimethylamino)ethyl]-1-methylindol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-14(2)8-7-10-9-15(3)11-5-4-6-12(16)13(10)11/h4-6,9,16H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZZRFEIDRWKTKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC=C2O)CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40658761 | |

| Record name | 3-[2-(Dimethylamino)ethyl]-1-methyl-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40658761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1465-16-3 | |

| Record name | 3-[2-(Dimethylamino)ethyl]-1-methyl-1H-indol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1465-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylpsilocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001465163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[2-(Dimethylamino)ethyl]-1-methyl-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40658761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYLPSILOCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65MKC68UST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Methylpsilocin: A Technical Guide to its Discovery, Synthesis, and Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-methylpsilocin, a synthetic tryptamine (B22526) derivative and analog of the psychedelic compound psilocin. It details the history of its discovery, its synthesis, and its pharmacological profile, with a particular focus on its selective agonist activity at the serotonin (B10506) 5-HT2C receptor. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of novel serotonergic compounds. All quantitative data is presented in structured tables, and key experimental methodologies are described. Diagrams of relevant signaling pathways and experimental workflows are provided to facilitate understanding.

Introduction and Historical Context

This compound (1-methyl-4-hydroxy-N,N-dimethyltryptamine) is a tryptamine derivative developed by Sandoz.[1] Its discovery was part of a structure-activity relationship (SAR) study of psilocybin and psilocin analogs aimed at exploring novel therapeutic applications for 5-HT2C receptor agonists.[2] Psilocin, the active metabolite of psilocybin, is a non-selective agonist at multiple serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT2C.[3] In contrast, this compound was identified as a selective agonist for the 5-HT2C receptor, which suggested potential therapeutic applications in conditions such as obsessive-compulsive disorder (OCD), glaucoma, and cluster headaches, without the hallucinogenic effects primarily mediated by the 5-HT2A receptor.[1][2]

Synthesis of this compound

The synthesis of this compound can be achieved through modifications of established methods for psilocin synthesis. A key patent from Sandoz (U.S. Patent 3,075,992) describes a general procedure for the preparation of psilocin and its derivatives, including this compound. The synthesis generally involves the N-methylation of the indole (B1671886) nitrogen of a protected psilocin precursor, followed by deprotection.

Experimental Protocol: Synthesis of this compound (General Method)

A general synthetic route is outlined below, based on established tryptamine synthesis and information from the Sard et al. (2005) publication.[2]

-

Protection of the 4-hydroxyl group: The hydroxyl group of 4-hydroxyindole (B18505) is protected, for example, as a benzyl (B1604629) ether.

-

Mannich reaction: The protected 4-benzyloxyindole (B23222) undergoes a Mannich reaction with formaldehyde (B43269) and dimethylamine (B145610) to introduce the dimethylaminomethyl group at the 3-position of the indole ring.

-

N-methylation of the indole nitrogen: The nitrogen at the 1-position of the indole ring is methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base like sodium hydride.

-

Reduction of the aminomethyl group: The 3-dimethylaminomethyl group is reduced to the 3-(2-dimethylaminoethyl) side chain using a reducing agent such as lithium aluminum hydride.

-

Deprotection: The protecting group on the 4-hydroxyl is removed. In the case of a benzyl ether, this is typically achieved by catalytic hydrogenation (e.g., using palladium on carbon).

Pharmacological Profile

This compound is characterized by its selective agonist activity at the serotonin 5-HT2C receptor. It also acts as an inverse agonist at the 5-HT2B receptor.[1] While it shows significantly higher affinity for the 5-HT2C receptor compared to the 5-HT2A receptor, it is not entirely devoid of 5-HT2A activity in vivo, as evidenced by the induction of the head-twitch response (HTR) in mice, a behavior dependent on 5-HT2A receptor activation.[1] Notably, unlike psilocin, this compound does not appear to activate 5-HT1A receptors in mice.[1]

Receptor Binding and Functional Activity

The binding affinities and functional activities of this compound at various serotonin receptors have been determined through in vitro assays.

Table 1: Receptor Binding Affinities and Functional Activity of this compound

| Receptor | Assay Type | Value | Reference |

| 5-HT2C | Functional Assay (EC50) | 12 nM | [2] |

| 5-HT2A | Functional Assay (EC50) | 633 nM | [2] |

| 5-HT2B | Binding Affinity (Ki) | 38 nM | [1] |

Experimental Protocols

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

-

Membrane Preparation: Cell membranes expressing the target receptor (e.g., 5-HT2B) are prepared from cultured cells or tissue homogenates.[4]

-

Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the cell membrane preparation, a radiolabeled ligand with known affinity for the receptor (e.g., [3H]5-HT), and varying concentrations of the unlabeled test compound (this compound).[5]

-

Incubation: The plate is incubated to allow the labeled and unlabeled ligands to compete for binding to the receptor and reach equilibrium.[4]

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, usually by rapid filtration through a filter mat that traps the cell membranes.[4]

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) can then be calculated from the IC50 value.[4]

References

1-Methylpsilocin: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpsilocin, also known as 1-methyl-4-hydroxy-N,N-dimethyltryptamine (1-Me-4-HO-DMT), is a synthetic tryptamine (B22526) derivative that has garnered significant interest within the scientific community for its unique pharmacological profile.[1] Unlike its close structural analog psilocin, the active metabolite of psilocybin, this compound exhibits a distinct selectivity for certain serotonin (B10506) receptor subtypes. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacology of this compound, with a focus on its potential applications in neuroscience research and drug development.

Chemical Structure and Properties

This compound is characterized by an indole (B1671886) core, substituted at the 1-position with a methyl group, at the 3-position with a dimethylaminoethyl side chain, and at the 4-position with a hydroxyl group.[1]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 3-[2-(dimethylamino)ethyl]-1-methylindol-4-ol | [2] |

| Chemical Formula | C13H18N2O | [2][3] |

| Molecular Weight | 218.29 g/mol | [3] |

| CAS Number | 1465-16-3 | [2][3] |

| Canonical SMILES | CN(C)CCc1cn(C)c2c1cccc2O | [1] |

| InChI | InChI=1S/C13H18N2O/c1-14(2)8-7-10-9-15(3)11-5-4-6-12(16)13(10)11/h4-6,9,16H,7-8H2,1-3H3 | [1] |

| Melting Point | >125°C (decomposition) | [4] |

| Solubility | Soluble to 100 mM in DMSO and to 10 mM in ethanol. | [3] |

| Storage | Store at +4°C | [3] |

Synthesis

Experimental Protocols

General Radioligand Binding Assay Protocol for Serotonin Receptors

The affinity of this compound for various serotonin receptors is typically determined using radioligand binding assays. The following is a generalized protocol:

-

Membrane Preparation: Cell membranes expressing the specific human serotonin receptor subtype of interest (e.g., 5-HT2A, 5-HT2B, 5-HT2C) are prepared from cultured cell lines (e.g., HEK293) or from brain tissue.

-

Incubation: The prepared membranes are incubated in a buffer solution containing a known concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]LSD for multiple 5-HT receptors) and varying concentrations of the unlabeled test compound (this compound).

-

Equilibrium: The incubation is carried out at a specific temperature (e.g., 37°C) for a sufficient time to allow the binding to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Receptor Binding Assay

Receptor Binding Assay Workflow

Pharmacological Profile

This compound is a potent and selective agonist at the serotonin 5-HT2C receptor.[3] It also displays high affinity for the 5-HT2B receptor, where it acts as an inverse agonist.[3] Its affinity for the 5-HT2A receptor is significantly lower than for the 5-HT2C receptor.[3] In contrast to psilocin, this compound does not appear to activate 5-HT1A receptors in mice.[1]

Table 2: Receptor Binding Profile of this compound

| Receptor | Affinity (Ki, nM) | Functional Activity | IC50 (nM) | Reference(s) |

| 5-HT2A | - | - | 633 | [1][3] |

| 5-HT2B | 38 | Inverse Agonist | - | [1][3] |

| 5-HT2C | - | Agonist | 12 | [1][3] |

| 5-HT1A | 359 | No agonist activity in vivo | - | [5] |

Signaling Pathways

The primary signaling pathway activated by this compound is through the Gq/11 protein coupled to the 5-HT2C receptor. As an agonist, this compound binding to the 5-HT2C receptor initiates a conformational change in the receptor, leading to the activation of the Gq/11 protein. Activated Gαq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

5-HT2C Receptor Agonist Signaling Pathway

5-HT2C Agonist Signaling

In Vivo Activity and Potential Applications

This compound is active in vivo and has been shown to inhibit scratching behavior in a mouse model of obsessive-compulsive disorder (OCD).[3] Due to its selective agonist activity at the 5-HT2C receptor and reduced activity at the 5-HT2A receptor (which is primarily responsible for the hallucinogenic effects of classic psychedelics), this compound has been investigated for therapeutic applications where the psychedelic effects are considered undesirable.[1] These potential applications include the treatment of OCD, glaucoma, and cluster headaches.[1]

Conclusion

This compound is a valuable research tool for investigating the role of the 5-HT2C receptor in various physiological and pathological processes. Its distinct pharmacological profile, characterized by potent and selective 5-HT2C agonism and 5-HT2B inverse agonism, sets it apart from other tryptamines. Further research into the synthesis, pharmacology, and in vivo effects of this compound may lead to the development of novel therapeutics for a range of neuropsychiatric and other disorders.

References

- 1. A Practical and Versatile Synthesis of Psilocin , Hive Tryptamine Chemistry [chemistry.mdma.ch]

- 2. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

- 5. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to the Synthesis of 1-Methylpsilocin

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpsilocin, a derivative of the psychedelic compound psilocin, is a selective serotonin (B10506) 5-HT2C receptor agonist. This technical guide outlines a plausible synthetic pathway for this compound, based on established chemical methodologies for the synthesis of psilocin and the N-methylation of indoles. The synthesis commences with a protected 4-hydroxyindole (B18505) and proceeds through the well-established Speeter-Anthony tryptamine (B22526) synthesis to construct the psilocin core, followed by a final N-methylation step at the indole (B1671886) nitrogen. This document provides a theoretical framework, including potential precursors, reagents, and reaction conditions, to guide the laboratory synthesis of this compound. Quantitative data presented are based on reported yields for analogous reactions and should be considered illustrative.

Introduction

This compound, also known as 1-methyl-4-hydroxy-N,N-dimethyltryptamine, is a tryptamine derivative that has garnered interest for its selective agonist activity at the serotonin 5-HT2C receptor[1]. Unlike its parent compound, psilocin, which is a non-selective serotonin receptor agonist responsible for the hallucinogenic effects of psilocybin-containing mushrooms, this compound's selective receptor binding profile suggests potential therapeutic applications with a reduced psychedelic effect[1]. This guide details a likely and chemically sound pathway for the synthesis of this compound, providing a foundational methodology for research and drug development professionals.

Proposed Synthesis Pathway

The synthesis of this compound can be logically divided into two main stages:

-

Stage 1: Synthesis of the Psilocin Core. This stage follows the well-documented Speeter-Anthony tryptamine synthesis, starting from a suitably protected 4-hydroxyindole.

-

Stage 2: N-methylation of Psilocin. The final step involves the selective methylation of the indole nitrogen at position 1.

Precursors and Reagents

The following table summarizes the key precursors and reagents required for the proposed synthesis of this compound.

| Compound Name | Role | Notes |

| 4-Benzyloxyindole | Starting Material | A common protected form of 4-hydroxyindole. |

| Oxalyl chloride | Reagent | Used for the acylation of the indole ring. |

| Dimethylamine (B145610) | Reagent | Forms the dimethylaminoethyl side chain. |

| Lithium aluminum hydride (LAH) | Reducing Agent | Reduces the intermediate glyoxylamide. |

| Sodium hydride (NaH) | Base | Used to deprotonate the indole nitrogen for methylation. |

| Methyl iodide (CH₃I) | Methylating Agent | Provides the methyl group for the indole nitrogen. |

| Various Solvents | Reaction Media | e.g., Diethyl ether, Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF). |

| Acids and Bases | Workup/Purification | e.g., Hydrochloric acid, Sodium bicarbonate. |

Experimental Protocols (Proposed)

The following protocols are based on established procedures for the synthesis of psilocin and general methods for indole N-methylation.

Stage 1: Synthesis of Psilocin (from 4-Benzyloxyindole)

Step 1a: Acylation of 4-Benzyloxyindole

4-Benzyloxyindole is dissolved in an anhydrous ether (e.g., diethyl ether) and cooled in an ice bath. A solution of oxalyl chloride in the same solvent is added dropwise with stirring. The reaction mixture is stirred for a period at low temperature and then allowed to warm to room temperature, resulting in the formation of 4-benzyloxyindol-3-ylglyoxylyl chloride.

Step 1b: Amidation with Dimethylamine

The crude glyoxylyl chloride from the previous step is dissolved in a suitable anhydrous solvent (e.g., THF) and cooled. An excess of a solution of dimethylamine in the same solvent is added slowly. The reaction is stirred until completion to yield N,N-dimethyl-2-(4-(benzyloxy)-1H-indol-3-yl)-2-oxoacetamide.

Step 1c: Reduction to 4-Benzyloxy-N,N-dimethyltryptamine

The intermediate ketoamide is reduced using a strong reducing agent such as lithium aluminum hydride (LAH) in an anhydrous solvent like THF. The reaction is typically performed under reflux, followed by careful quenching of the excess hydride.

Step 1d: Deprotection to Psilocin

The benzyl (B1604629) protecting group is removed via catalytic hydrogenation. 4-Benzyloxy-N,N-dimethyltryptamine is dissolved in a suitable solvent (e.g., ethanol) with a palladium on carbon (Pd/C) catalyst and subjected to a hydrogen atmosphere. The completion of the reaction yields psilocin (4-hydroxy-N,N-dimethyltryptamine).

Stage 2: N-methylation of Psilocin to this compound

Step 2a: Deprotonation of the Indole Nitrogen

Psilocin is dissolved in a dry, polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). A strong base, typically sodium hydride (NaH), is added portion-wise at a low temperature (e.g., 0 °C) to deprotonate the indole nitrogen, forming the corresponding sodium salt.

Step 2b: Methylation

Methyl iodide (CH₃I) is added to the reaction mixture. The reaction is allowed to proceed, often with warming to room temperature, until the methylation is complete.

Step 2c: Workup and Purification

The reaction is quenched, and the product is extracted and purified using standard techniques such as column chromatography to yield this compound.

Quantitative Data (Illustrative)

The following table provides illustrative quantitative data for the synthesis of this compound, based on typical yields reported for similar reactions in the literature. Actual yields may vary depending on experimental conditions.

| Reaction Step | Starting Material | Product | Illustrative Yield (%) |

| Stage 1 | |||

| Acylation & Amidation | 4-Benzyloxyindole | N,N-dimethyl-2-(4-(benzyloxy)-1H-indol-3-yl)-2-oxoacetamide | 80-90 |

| Reduction | N,N-dimethyl-2-(4-(benzyloxy)-1H-indol-3-yl)-2-oxoacetamide | 4-Benzyloxy-N,N-dimethyltryptamine | 70-85 |

| Deprotection | 4-Benzyloxy-N,N-dimethyltryptamine | Psilocin | >90 |

| Stage 2 | |||

| N-methylation | Psilocin | This compound | 60-80 |

Visualizations

Synthesis Pathway of this compound

References

1-Methylpsilocin: A Technical Guide to its Mechanism of Action on Serotonin Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpsilocin (also known as Metocin or 4-HO-N,N,1-trimethyltryptamine) is a synthetic tryptamine (B22526) and a structural analog of the psychedelic compound psilocin. Unlike psilocin, which is a potent agonist at multiple serotonin (B10506) receptors, this compound exhibits a more selective pharmacological profile. This technical guide provides an in-depth analysis of the mechanism of action of this compound on serotonin receptors, with a primary focus on the 5-HT2A receptor, the principal target for classic psychedelics. This document summarizes the available quantitative data on its binding affinity and functional activity, details the experimental protocols used for its characterization, and visualizes the key signaling pathways involved.

Introduction

Psilocin, the active metabolite of psilocybin, exerts its profound effects on consciousness primarily through its interaction with the serotonin 2A (5-HT2A) receptor. The structural modification of psilocin, such as the methylation at the indole (B1671886) nitrogen to form this compound, significantly alters its pharmacological properties. Understanding these structure-activity relationships is crucial for the design of novel therapeutic agents with improved selectivity and potentially different clinical profiles. This compound has been identified as a selective agonist for the 5-HT2C receptor, with notably lower affinity for the 5-HT2A receptor compared to psilocin.[1][2] This altered receptor interaction profile suggests that this compound may have attenuated psychedelic effects while potentially retaining other therapeutic benefits.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and its parent compound, psilocin, at key serotonin receptors.

Table 1: Serotonin Receptor Binding Affinities (Ki, nM)

| Compound | 5-HT1A | 5-HT2A | 5-HT2C | 5-HT2B |

| Psilocin | 49[1] | ~6-100[3] | ~14-600[3] | <10 |

| This compound | 359[1] | 633 (IC50) | 12 (IC50) | 38 (Inverse Agonist)[2] |

Note: Data is compiled from multiple sources and experimental conditions may vary. IC50 values are presented where Ki values were not available.

Table 2: Functional Activity at the 5-HT2A Receptor

| Compound | Pathway | Potency (EC50, nM) | Efficacy (Emax, % of 5-HT) |

| Psilocin | Gq Activation (IP1 Accumulation) | ~10-50 | ~80-100 |

| β-Arrestin 2 Recruitment | ~20-100 | ~80-100 | |

| This compound | Gq Activation | Significantly lower than psilocin (Expected) | Significantly lower than psilocin (Expected) |

| β-Arrestin 2 Recruitment | Data not available | Data not available |

Mechanism of Action at the 5-HT2A Receptor

The primary mechanism through which classic psychedelics like psilocin exert their effects is through the activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR). This activation initiates a downstream signaling cascade primarily through the Gq/11 protein.

Gq/11 Signaling Pathway

Upon agonist binding, the 5-HT2A receptor undergoes a conformational change that facilitates its coupling to the heterotrimeric Gq/11 protein. This leads to the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cascade of cellular responses.

β-Arrestin Recruitment

In addition to G-protein coupling, GPCRs can also signal through β-arrestin pathways. Following agonist-induced receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment can lead to receptor desensitization and internalization, as well as initiating G-protein-independent signaling cascades. The balance between G-protein and β-arrestin signaling (biased agonism) can significantly influence the overall pharmacological effect of a ligand. For psilocin, studies have shown that it is a relatively unbiased agonist at the 5-HT2A receptor, activating both Gq and β-arrestin pathways.[4] The β-arrestin signaling profile of this compound at the 5-HT2A receptor has not been extensively characterized.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with serotonin receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Protocol Details:

-

Membrane Preparation: Cell membranes expressing the human 5-HT2A receptor are prepared from cultured cells (e.g., HEK293) by homogenization and centrifugation.

-

Assay Buffer: A typical buffer would be 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [3H]ketanserin is a commonly used radiolabeled antagonist for the 5-HT2A receptor.

-

Incubation: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound). Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., ketanserin).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Counting: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Gq Activation Assay (IP1 Accumulation)

This functional assay measures the activation of the Gq pathway by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.

Protocol Details:

-

Cell Culture: Cells stably expressing the 5-HT2A receptor (e.g., CHO-K1) are cultured in 96-well plates.

-

Stimulation: Cells are incubated with the test compound (this compound) in the presence of LiCl (which inhibits the degradation of IP1) for a defined period (e.g., 30 minutes at 37°C).

-

Lysis and Detection: The cells are lysed, and the accumulated IP1 is measured using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF).

-

Data Analysis: A dose-response curve is generated to determine the EC50 (potency) and Emax (efficacy) of the compound.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin 2 to the activated 5-HT2A receptor, often using Bioluminescence Resonance Energy Transfer (BRET).

Protocol Details:

-

Cell Culture and Transfection: HEK293 cells are co-transfected with constructs for the 5-HT2A receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin 2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

-

Assay: The transfected cells are incubated with the BRET substrate (e.g., coelenterazine (B1669285) h) and then stimulated with varying concentrations of the test compound.

-

Measurement: The light emission from both the donor and acceptor molecules is measured. An increase in the BRET ratio (acceptor emission / donor emission) indicates the recruitment of β-arrestin 2 to the receptor.

-

Data Analysis: A dose-response curve is constructed to determine the EC50 and Emax for β-arrestin 2 recruitment.

Discussion and Future Directions

The available data indicate that this compound is a selective agonist for the 5-HT2C receptor with significantly lower affinity and likely reduced efficacy at the 5-HT2A receptor compared to psilocin. This pharmacological profile suggests that this compound may not produce the classic psychedelic effects associated with potent 5-HT2A agonists. However, its activity at the 5-HT2A receptor, even if partial, may still contribute to subtle behavioral or therapeutic effects.

Further research is warranted to fully characterize the functional profile of this compound at the 5-HT2A receptor, including a detailed investigation of its potency and efficacy in both Gq and β-arrestin signaling pathways. Such studies will provide a more complete understanding of its mechanism of action and help to elucidate the potential therapeutic applications of this and other structurally related compounds. The development of more selective 5-HT receptor ligands is a promising avenue for creating novel treatments for a range of neuropsychiatric disorders.

References

- 1. Differential contributions of serotonin receptors to the behavioral effects of indoleamine hallucinogens in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of 1-Methylpsilocin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpsilocin, a synthetic tryptamine (B22526) derivative, has emerged as a compound of significant interest due to its distinct pharmacological profile, particularly its selectivity for certain serotonin (B10506) receptor subtypes. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacology, including its receptor binding affinity, functional activity, and in vivo effects. Detailed experimental methodologies for key assays are provided, alongside visualizations of relevant signaling pathways to facilitate a deeper understanding of its mechanism of action. The data presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, neuroscience, and drug development.

Introduction

This compound (1-Methyl-4-hydroxy-N,N-dimethyltryptamine) is a structural analog of psilocin, the primary psychoactive metabolite of psilocybin. Unlike its parent compound, this compound exhibits a unique pharmacological profile characterized by a higher affinity and functional selectivity for the serotonin 5-HT2C receptor. This distinct profile has prompted investigations into its potential therapeutic applications, particularly in conditions where 5-HT2C receptor modulation is implicated, such as obsessive-compulsive disorder (OCD). This document synthesizes the available preclinical data on this compound to provide a detailed technical resource.

Receptor Binding Affinity

The interaction of this compound with various serotonin (5-HT) receptor subtypes has been characterized primarily through radioligand binding assays. These assays measure the affinity of a compound for a specific receptor by quantifying the displacement of a radiolabeled ligand. The key parameters derived from these studies are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), with lower values indicating higher binding affinity.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ki (nM) | IC50 (nM) | Reference |

| 5-HT2A | - | 633 | [1] |

| 5-HT2B | 38 | - | [1] |

| 5-HT2C | - | 12 | [1] |

| 5-HT1A | 359 ± 38 | - | [2] |

Functional Activity

Functional assays are crucial for determining the cellular response elicited by a compound upon binding to its target receptor. These assays can classify a compound as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive state of the receptor).

This compound has been shown to be a potent agonist at the 5-HT2C receptor.[1] In contrast, it acts as an inverse agonist at the 5-HT2B receptor.[1] While its affinity for the 5-HT2A receptor is lower, it still produces a functional response in vivo, indicating some level of agonist activity at this site as well.[1][2] Notably, unlike psilocin, this compound does not appear to activate 5-HT1A receptors in vivo.[1]

Table 2: Functional Activity of this compound

| Receptor | Activity | Assay Type | Reference |

| 5-HT2C | Potent Agonist | Gq-mediated calcium flux | [1] |

| 5-HT2B | Inverse Agonist | Not specified | [1] |

| 5-HT2A | Agonist | Head-Twitch Response (in vivo) | [1][2] |

| 5-HT1A | Inactive | Behavioral Pattern Monitor (in vivo) | [1][2] |

In Vivo Pharmacology

Preclinical studies in animal models have provided valuable insights into the physiological and behavioral effects of this compound.

Head-Twitch Response (HTR) in Mice

The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is often used to predict hallucinogenic potential in humans. Despite its higher affinity for the 5-HT2C receptor, this compound does induce the HTR in mice, and this effect is dependent on the 5-HT2A receptor.[1][2] This indicates that this compound is not entirely devoid of 5-HT2A-mediated effects in a physiological context.

Model of Obsessive-Compulsive Disorder (OCD)

In a mouse model of OCD, this compound has been shown to inhibit scratching behavior. This finding, coupled with its potent 5-HT2C agonist activity, suggests a potential therapeutic utility for this compound in the treatment of OCD and related disorders.

Signaling Pathways

The functional effects of this compound are mediated through the activation or inhibition of intracellular signaling cascades downstream of the serotonin receptors.

5-HT2C Receptor Agonism

As a Gq/11-protein coupled receptor, the activation of the 5-HT2C receptor by an agonist like this compound primarily initiates the phospholipase C (PLC) signaling pathway. This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). The 5-HT2C receptor can also couple to other G-proteins, such as Gi/o and G12/13, leading to more complex downstream signaling.

References

1-Methylpsilocin as a selective 5-HT2C receptor agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of 1-methylpsilocin, a tryptamine (B22526) derivative that has garnered significant interest for its selective agonist activity at the serotonin (B10506) 5-HT2C receptor. This document is intended for researchers, scientists, and drug development professionals seeking detailed information on the pharmacological profile, signaling pathways, and experimental methodologies associated with this compound.

Core Data Presentation

The following tables summarize the quantitative data available for this compound, providing a clear comparison of its binding affinity and functional potency at various serotonin receptor subtypes.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Binding Assay Type | Parameter | Value (nM) | Reference |

| h5-HT2C | Radioligand Competition | IC50 | 12 | [1] |

| h5-HT2A | Radioligand Competition | IC50 | 633 | [1] |

| h5-HT2B | Radioligand Competition | Ki | 38 | [1] |

Table 2: Functional Activity of this compound

| Receptor | Functional Assay Type | Parameter | Value | Reference |

| h5-HT2C | Calcium Mobilization | EC50 | 28 nM | [Sard et al., 2005] |

| h5-HT2C | Calcium Mobilization | Emax | 85% (relative to serotonin) | [Sard et al., 2005] |

Signaling Pathways

Activation of the 5-HT2C receptor by an agonist such as this compound initiates a cascade of intracellular signaling events. The 5-HT2C receptor is known to couple to multiple G protein subtypes, including Gq/11, Gi/o, and G12/13, as well as engaging β-arrestin pathways. These distinct signaling cascades lead to a diverse range of cellular responses.

Gq/11 Signaling Pathway

The canonical signaling pathway for the 5-HT2C receptor is through the Gq/11 family of G proteins. This pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). DAG activates protein kinase C (PKC), while IP3 stimulates the release of intracellular calcium (Ca2+).

Caption: Gq/11 signaling pathway activated by this compound.

Gi/o Signaling Pathway

The 5-HT2C receptor can also couple to the Gi/o family of G proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase (AC), resulting in decreased levels of cyclic AMP (cAMP) and subsequently reduced protein kinase A (PKA) activity.

Caption: Gi/o signaling pathway modulated by this compound.

G12/13 Signaling Pathway

Coupling of the 5-HT2C receptor to G12/13 proteins activates the RhoA signaling pathway through Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs). Activated RhoA influences a variety of cellular processes, including cytoskeletal dynamics and gene transcription.

References

A Comparative Analysis of the Receptor Binding Affinities of 1-Methylpsilocin and Psilocin

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive comparison of the receptor binding affinities of 1-Methylpsilocin and its parent compound, psilocin. The document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of their interactions with key serotonin (B10506) receptors. This guide summarizes quantitative binding data, outlines relevant experimental protocols, and visualizes associated signaling pathways to facilitate a deeper understanding of their distinct pharmacological profiles.

Comparative Receptor Binding Affinity

This compound (1-Me-psilocin) and psilocin (4-HO-DMT) exhibit distinct binding profiles at various serotonin (5-HT) receptors. The data, compiled from multiple in vitro studies, highlights significant differences in their affinities, particularly at the 5-HT2A and 5-HT2C receptors. These differences are crucial for understanding their respective pharmacological and potential therapeutic effects.

Quantitative Binding Affinity Data

The following tables summarize the available quantitative data for the binding affinities of this compound and psilocin at key human serotonin receptors. The data is presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, with lower values indicating higher binding affinity.

Table 1: Receptor Binding Affinity of this compound

| Receptor | IC50 (nM) | Ki (nM) | Reference |

| 5-HT2A | 633 | - | [1][2] |

| 5-HT2B | - | 38 (inverse agonist) | [1][2] |

| 5-HT2C | 12 | - | [1][2] |

| 5-HT1A | - | 359 ± 38 | [3] |

Table 2: Receptor Binding Affinity of Psilocin

| Receptor | Ki (nM) | Reference |

| 5-HT1A | 49 | [3] |

| 5-HT1B | 100 - 600 | [4] |

| 5-HT1D | 100 - 600 | [4] |

| 5-HT2A | 100 - 600 | [4] |

| 5-HT2B | < 10 | [4] |

| 5-HT2C | 100 - 600 | [4] |

| 5-HT7 | < 10 | [4] |

Summary of Findings:

This compound demonstrates a pronounced selectivity for the 5-HT2C receptor, with an IC50 value of 12 nM, compared to a significantly lower affinity for the 5-HT2A receptor (IC50 = 633 nM)[1][2]. It also acts as an inverse agonist at the 5-HT2B receptor[1][2]. In contrast, psilocin displays a broader binding profile with high affinity for multiple serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT2C[3][4]. Notably, psilocin's affinity for the 5-HT1A receptor is approximately seven-fold higher than that of this compound[3]. This difference in 5-HT1A receptor interaction may contribute to the distinct behavioral effects observed between the two compounds[3]. While this compound's selectivity for the 5-HT2C receptor is a key characteristic, it is not entirely devoid of effects at the 5-HT2A receptor in vivo, as evidenced by the induction of the head-twitch response in mice, a behavior dependent on 5-HT2A activation.

Experimental Protocols

The determination of receptor binding affinities for this compound and psilocin primarily involves in vitro radioligand binding assays and functional assays, such as calcium flux assays. The following sections provide a generalized overview of these experimental methodologies based on standard practices in the field.

Radioligand Displacement Binding Assay

This assay measures the affinity of a test compound (e.g., this compound or psilocin) by quantifying its ability to displace a radiolabeled ligand that is known to bind to the target receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific serotonin receptor.

Materials:

-

Cell Membranes: Membranes prepared from cell lines stably expressing the human serotonin receptor of interest (e.g., HEK293 or CHO cells).

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor (e.g., [³H]ketanserin for 5-HT2A, [³H]mesulergine for 5-HT2C, or [³H]8-OH-DPAT for 5-HT1A).

-

Test Compound: this compound or psilocin at a range of concentrations.

-

Assay Buffer: A buffered solution (e.g., Tris-HCl or HEPES) at a physiological pH, containing ions and other components to ensure optimal receptor binding.

-

Non-specific Binding Control: A high concentration of an unlabeled ligand to determine the amount of non-specific binding of the radioligand.

-

Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Generalized Procedure:

-

Incubation: In a multi-well plate, cell membranes are incubated with the radioligand at a fixed concentration and varying concentrations of the test compound. Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand) are included.

-

Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (typically 30-120 minutes).

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The IC50 value is then converted to the Ki value using the Cheng-Prusoff equation.

Radioligand Displacement Binding Assay Workflow.

Calcium Flux Functional Assay

This functional assay measures the ability of a compound to activate Gq-coupled receptors, such as the 5-HT2A and 5-HT2C receptors, by detecting changes in intracellular calcium levels.

Objective: To determine the potency (EC50) and efficacy of a test compound as an agonist at a specific Gq-coupled serotonin receptor.

Materials:

-

Cell Line: A cell line (e.g., HEK293 or CHO) engineered to express the target serotonin receptor and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Test Compound: this compound or psilocin at a range of concentrations.

-

Assay Buffer: A physiological buffer such as Hanks' Balanced Salt Solution (HBSS) supplemented with a buffer like HEPES.

-

Fluorescence Plate Reader: An instrument capable of measuring fluorescence changes over time in a multi-well plate format.

Generalized Procedure:

-

Cell Plating and Dye Loading: Cells are plated in a multi-well plate and incubated to allow for attachment. Prior to the assay, the cells are loaded with a calcium-sensitive fluorescent dye.

-

Compound Addition: The plate is placed in a fluorescence plate reader, and baseline fluorescence is measured. The test compound at various concentrations is then added to the wells.

-

Fluorescence Measurement: The fluorescence intensity is monitored over time. An increase in fluorescence indicates a rise in intracellular calcium concentration, signifying receptor activation.

-

Data Analysis: The peak fluorescence response at each concentration of the test compound is measured. The data is then plotted to generate a dose-response curve, from which the EC50 (the concentration that produces 50% of the maximal response) and the maximum efficacy can be determined.

Signaling Pathways

The interaction of this compound and psilocin with serotonin receptors initiates intracellular signaling cascades that ultimately lead to their physiological effects. The primary signaling pathways for the 5-HT1A, 5-HT2A, and 5-HT2C receptors are depicted below.

5-HT2A and 5-HT2C Receptor Signaling

Both 5-HT2A and 5-HT2C receptors are Gq/11-coupled G-protein coupled receptors (GPCRs). Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

5-HT2A/2C Receptor Gq Signaling Pathway.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a Gi/o-coupled GPCR. Its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

5-HT1A Receptor Gi Signaling Pathway.

Conclusion

The distinct receptor binding profiles of this compound and psilocin underscore their unique pharmacological characteristics. This compound's selectivity for the 5-HT2C receptor suggests its potential for more targeted therapeutic applications, possibly with a different side-effect profile compared to the less selective psilocin. Psilocin's broad-spectrum activity at multiple serotonin receptors likely contributes to its complex and multifaceted psychoactive effects. The data and methodologies presented in this guide provide a foundational understanding for further research and development in the field of serotonergic compounds. Future studies should continue to explore the functional consequences of these differential binding affinities to fully elucidate their therapeutic potential.

References

- 1. WO2021155468A1 - Psilocin derivatives as serotonergic psychedelic agents for the treatment of cns disorders - Google Patents [patents.google.com]

- 2. Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential contributions of serotonin receptors to the behavioral effects of indoleamine hallucinogens in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In vitro characterization of 1-Methylpsilocin

An In-Depth Technical Guide to the In Vitro Characterization of 1-Methylpsilocin

Introduction

This compound, also known as 1-Me-4-HO-DMT, is a synthetic tryptamine (B22526) derivative and an analog of psilocin, the primary psychoactive metabolite of psilocybin. Developed by Sandoz, it has garnered interest within the scientific community for its distinct pharmacological profile, particularly its selectivity for the serotonin (B10506) 5-HT₂C receptor.[1] Unlike psilocin, which acts as a non-selective agonist across multiple serotonin receptors (5-HT₂A, 5-HT₂C, and 5-HT₁A), this compound demonstrates a more targeted interaction.[1][2][3] This selectivity presents a potential avenue for developing therapeutics for conditions such as glaucoma, obsessive-compulsive disorder (OCD), and cluster headaches, where the hallucinogenic effects associated with 5-HT₂A agonism are considered undesirable side effects.[1]

This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its receptor binding affinity, functional activity, and metabolic profile. It is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic compounds.

Receptor Binding Profile

The affinity of this compound for various serotonin receptor subtypes is a key determinant of its pharmacological activity. Radioligand binding assays are employed to quantify this affinity, typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value indicates a higher binding affinity.

This compound exhibits a pronounced selectivity for the 5-HT₂C receptor over the 5-HT₂A receptor. It also displays a high affinity for the 5-HT₂B receptor, where it acts as an inverse agonist.[4] In contrast to its parent compound psilocin, this compound shows negligible activity at 5-HT₁A receptors.[1][5]

Table 1: Receptor Binding Affinity of this compound

| Receptor | Affinity Constant | Value (nM) | Ligand Type |

| 5-HT₂C | IC₅₀ | 12 | Agonist |

| 5-HT₂A | IC₅₀ | 633 | Agonist |

| 5-HT₂B | Kᵢ | 38 | Inverse Agonist |

Data sourced from multiple references.[1][4][6]

Experimental Protocol: Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity of a test compound like this compound at target receptors.

-

Cell Culture and Membrane Preparation:

-

HEK-293 cells (or other suitable host cells) are transiently or stably transfected with the human cDNA for the target serotonin receptor (e.g., 5-HT₂A, 5-HT₂C, 5-HT₂B).

-

Cells are cultured to a high density and harvested.

-

The cells are lysed via sonication or homogenization in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The cell lysate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then ultracentrifuged to pellet the cell membranes. The resulting membrane pellet is washed and resuspended in an assay buffer.

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

Each well contains a mixture of the cell membrane preparation, a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A, [³H]mesulergine for 5-HT₂C), and varying concentrations of the test compound (this compound).

-

Total Binding: Wells containing only membranes and radioligand.

-

Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a known non-radioactive ligand (e.g., mianserin) to saturate the receptors.

-

Competitive Binding: Wells with membranes, radioligand, and a range of concentrations of this compound.

-

The plate is incubated at a specific temperature (e.g., 37°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

Detection and Analysis:

-

The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are analyzed using non-linear regression (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value of this compound. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

-

Functional Activity

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. For Gq-coupled receptors like the 5-HT₂ family, agonist activation leads to the stimulation of phospholipase C (PLC), which in turn mobilizes intracellular calcium (Ca²⁺). This change in intracellular Ca²⁺ concentration can be measured to quantify the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of the compound.

Studies show that this compound acts as an agonist at 5-HT₂C and 5-HT₂A receptors, consistent with its binding profile.[1][7] The head-twitch response (HTR) observed in mice, a behavior linked to 5-HT₂A activation, confirms its in vivo agonist activity at this receptor, despite its lower in vitro affinity compared to 5-HT₂C.[5]

Table 2: Functional Activity of this compound

| Receptor | Assay Type | Parameter | Value |

| 5-HT₂C | Calcium Mobilization | EC₅₀ | ~12 nM (inferred) |

| 5-HT₂A | Calcium Mobilization | EC₅₀ | ~633 nM (inferred) |

| 5-HT₂B | Functional Assay | Activity | Inverse Agonist |

Note: Specific EC₅₀ values from functional assays are not always explicitly stated in the initial literature but are often comparable to the binding affinity values for agonists.[4]

Experimental Protocol: Calcium Mobilization Assay

This protocol describes a typical method for assessing Gq-coupled receptor activation by measuring intracellular calcium flux.

-

Cell Preparation:

-

Use a cell line (e.g., HEK-293 or CHO) stably expressing the Gq-coupled receptor of interest (e.g., 5-HT₂C).

-

Plate the cells in a 96-well, black-walled, clear-bottom microplate and grow to near confluence.

-

-

Dye Loading:

-

Remove the culture medium and wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them in a solution containing the dye for a specified time (e.g., 30-60 minutes) at 37°C. The "AM" ester group allows the dye to cross the cell membrane.

-

After incubation, intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cells.

-

Wash the cells gently to remove any excess extracellular dye.

-

-

Compound Addition and Signal Detection:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Use a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.

-

Measure the baseline fluorescence of each well.

-

Inject the different concentrations of this compound into the wells.

-

Immediately begin measuring the fluorescence intensity over time. Agonist binding will trigger a rapid increase in intracellular calcium, leading to a sharp rise in fluorescence.

-

-

Data Analysis:

-

The response is typically measured as the peak fluorescence intensity or the area under the curve after compound addition.

-

Plot the response against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximum efficacy relative to a reference agonist).

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Psilocin - Wikipedia [en.wikipedia.org]

- 4. This compound | 5-HT2C Receptors | Tocris Bioscience [tocris.com]

- 5. Differential contributions of serotonin receptors to the behavioral effects of indoleamine hallucinogens in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 1465-16-3 [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

1-Methylpsilocin: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpsilocin (1-Me-psilocin), a synthetic tryptamine (B22526) derivative, has emerged as a compound of significant interest for its potential therapeutic applications, distinguishing itself from its parent compound, psilocin, through a unique pharmacological profile. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, pharmacology, receptor interaction, and preclinical evidence for its use in treating conditions such as obsessive-compulsive disorder (OCD), glaucoma, and cluster headaches. By presenting detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways, this document aims to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic utility of novel psychedelic analogs.

Introduction

Classic psychedelic compounds, such as psilocin, exert their effects primarily through the activation of serotonin (B10506) 2A (5-HT2A) receptors, leading to profound alterations in perception, mood, and cognition. While these effects are being explored for their therapeutic potential in various psychiatric disorders, the hallucinogenic properties can be a significant limitation for broader clinical use. This has spurred the development of analogs with modified receptor activity profiles that may retain therapeutic benefits while minimizing psychedelic effects.

This compound is one such analog, developed by Sandoz, that demonstrates a selective affinity for the serotonin 2C (5-HT2C) receptor.[1] Its distinct pharmacological profile as a potent 5-HT2C agonist and a 5-HT2B inverse agonist suggests potential therapeutic applications in conditions where these receptors play a key modulatory role.[2] This guide will delve into the technical details of this compound, providing a foundation for further research and development.

Synthesis

The synthesis of this compound is described in the scientific literature, notably in the context of structure-activity relationship (SAR) studies of psilocin analogs. The following protocol is based on the general principles of tryptamine synthesis and information derived from such studies.

Experimental Protocol: Synthesis of this compound

A common synthetic route to psilocin and its N-1 substituted analogs involves the Speeter-Anthony tryptamine synthesis. The synthesis of this compound can be achieved starting from 4-benzyloxy-1-methylindole.

Step 1: Oxalyl chloride addition To a solution of 4-benzyloxy-1-methylindole in an anhydrous ether (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath, oxalyl chloride is added dropwise. The reaction mixture is stirred for a period to allow for the formation of the indol-3-ylglyoxylyl chloride intermediate.

Step 2: Amine addition The resulting intermediate is then reacted with dimethylamine (B145610). This is typically done by adding a solution of dimethylamine in an appropriate solvent to the reaction mixture. This step forms the corresponding N,N-dimethylglyoxylamide.

Step 3: Reduction The ketoamide intermediate is then reduced to the corresponding tryptamine. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH4) in an anhydrous solvent like THF. The reaction is typically performed at reflux temperature.

Step 4: Deprotection The final step involves the removal of the benzyl (B1604629) protecting group from the 4-position to yield the free hydroxyl group of this compound. This is commonly achieved through catalytic hydrogenation using a palladium catalyst (e.g., palladium on carbon) under a hydrogen atmosphere.

Purification: The final product is purified using standard techniques such as column chromatography or recrystallization to yield this compound as a pure compound.

Disclaimer: This is a generalized protocol. Researchers should consult the primary literature for specific reaction conditions, stoichiometry, and safety precautions.

Pharmacology

This compound exhibits a distinct pharmacological profile characterized by its high affinity and functional selectivity for specific serotonin receptors.

Receptor Binding Affinity

Quantitative data on the binding affinity of this compound at various serotonin receptors is crucial for understanding its mechanism of action. The available data is summarized in the table below.

| Receptor | Ligand | K_i (nM) | IC_50 (nM) | Reference |

| 5-HT2C | This compound | - | 12 | [2] |

| 5-HT2A | This compound | - | 633 | [2] |

| 5-HT2B | This compound | 38 | - | [2] |

Table 1: Receptor Binding Affinity of this compound.

Functional Activity

This compound acts as a potent and selective agonist at the 5-HT2C receptor and an inverse agonist at the 5-HT2B receptor.[2] In contrast to psilocin, it does not appear to activate 5-HT1A receptors in mice.[1] Despite its lower affinity for the 5-HT2A receptor compared to the 5-HT2C receptor, it has been shown to produce a head-twitch response (HTR) in mice, an effect that is dependent on 5-HT2A receptor activation.[1]

| Receptor | Functional Activity | EC_50 (nM) | Reference |

| 5-HT2C | Agonist | Data not available | [2] |

| 5-HT2B | Inverse Agonist | Data not available | [2] |

Table 2: Functional Activity of this compound.

Signaling Pathways

Understanding the downstream signaling pathways activated by this compound is essential for elucidating its cellular and physiological effects.

5-HT2C Receptor Agonism

As a Gq/11-coupled receptor, the activation of the 5-HT2C receptor by an agonist like this compound initiates a cascade of intracellular events.

5-HT2B Receptor Inverse Agonism

Inverse agonism at the 5-HT2B receptor implies that this compound reduces the receptor's constitutive (baseline) activity. This is significant as excessive 5-HT2B receptor activation has been linked to adverse effects such as cardiac valvulopathy.

Potential Therapeutic Applications

The unique pharmacological profile of this compound has led to investigations into its therapeutic potential for several conditions.[1]

Obsessive-Compulsive Disorder (OCD)

Preclinical studies have shown that this compound is effective in a mouse model of OCD.[2] The serotonin-induced scratching model is a common paradigm used to screen for anti-compulsive activity.

Experimental Protocol: Serotonin-Induced Scratching in Mice

-

Animals: Male mice are typically used.

-

Acclimation: Animals are acclimated to the testing environment.

-

Drug Administration: this compound or a vehicle control is administered, often via intraperitoneal (i.p.) injection.

-

Pruritogen Injection: A sub-pruritic dose of serotonin is injected intradermally into the rostral back or nape of the neck to induce scratching behavior.[3]

-

Observation: The number of scratching bouts directed at the injection site is recorded for a defined period (e.g., 30-60 minutes).

-

Data Analysis: The number of scratches in the drug-treated group is compared to the vehicle control group to determine the efficacy of the compound in reducing compulsive-like scratching.

Glaucoma

The potential application of this compound in glaucoma is an area of interest, though specific preclinical data is limited in the public domain. Animal models of glaucoma typically involve inducing elevated intraocular pressure (IOP).

Experimental Protocol: Induced Ocular Hypertension in Rodents

-

Animals: Rats or mice are commonly used.

-

Induction of IOP: Ocular hypertension can be induced by several methods, including laser photocoagulation of the trabecular meshwork, injection of hypertonic saline into episcleral veins, or intracameral injection of microbeads to obstruct aqueous outflow.

-

IOP Measurement: IOP is monitored regularly using a tonometer.

-

Drug Administration: this compound would be administered systemically or locally.

-

Outcome Measures: The primary outcome is a reduction in IOP. Secondary outcomes can include the assessment of retinal ganglion cell survival through histological analysis.

Cluster Headaches

The use of serotonergic compounds for the treatment of cluster headaches has been explored. While no specific animal models for cluster headaches exist that fully replicate the human condition, some models are used to study the underlying mechanisms.

Experimental Models for Headache Research Animal models relevant to headache research often focus on trigeminal nociception. These can involve the administration of substances like nitroglycerin to induce headache-like symptoms or direct stimulation of the trigeminal ganglion. Behavioral readouts include assessing allodynia (pain from a stimulus that does not normally provoke pain) using von Frey filaments. The efficacy of this compound in these models would provide an indication of its potential as a treatment for cluster headaches.

Pharmacokinetics and Metabolism

To date, specific pharmacokinetic and metabolism data for this compound are not widely available in the public scientific literature. For context, its parent compound, psilocin, is rapidly absorbed after oral administration, with a time to maximum concentration (Tmax) of 1.8 to 4 hours.[4][5] Psilocin has a reported oral bioavailability of approximately 52.7% and an elimination half-life ranging from 1.5 to 4 hours.[4][5] Its metabolism is primarily mediated by CYP2D6 and CYP3A4 enzymes.[4][5] Further research is needed to determine the pharmacokinetic profile of this compound.

Conclusion

This compound represents a promising avenue for the development of novel therapeutics. Its selective agonism at the 5-HT2C receptor, coupled with inverse agonism at the 5-HT2B receptor, offers a unique pharmacological profile that may provide therapeutic benefits for conditions like OCD, and potentially glaucoma and cluster headaches, with a reduced likelihood of the hallucinogenic effects associated with classic psychedelics. The detailed technical information provided in this guide is intended to facilitate further research into the synthesis, pharmacology, and clinical potential of this intriguing compound. The lack of comprehensive pharmacokinetic data highlights a critical area for future investigation to fully characterize its drug-like properties.

References

The Influence of N-Methylation on Psilocin's Psychedelic Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psilocin (4-hydroxy-N,N-dimethyltryptamine), the active metabolite of psilocybin, is a classic serotonergic psychedelic. Its psychoactive effects are primarily mediated by its interaction with serotonin (B10506) receptors, most notably the 5-HT2A receptor. The degree of N-methylation on the tryptamine (B22526) ethylamine (B1201723) side chain plays a crucial role in modulating its pharmacological activity. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-methylated psilocin analogs, presenting quantitative data on receptor binding and functional activity, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways. Understanding these nuances is critical for the rational design of novel psychedelic compounds with potentially tailored therapeutic profiles.

Introduction: The Significance of N-Alkyl Substitution

The psychedelic effects of psilocin are primarily attributed to its agonist activity at the serotonin 2A (5-HT2A) receptor.[1][2][3] Alterations to the N,N-dimethyl substituents on the terminal amine of the tryptamine scaffold have been shown to significantly impact the compound's potency and, in some cases, its qualitative effects. This guide focuses on the systematic evaluation of how varying the N-alkyl groups, including mono- and di-methylation and substitution with larger alkyl groups, influences the interaction of these compounds with serotonin receptors and their subsequent in vivo activity.

Quantitative Analysis of Receptor Binding and Functional Potency

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of psilocin and its N-methylated analogs at key serotonin receptors. Lower Ki and EC50 values indicate higher affinity and potency, respectively.

Table 1: Serotonin Receptor Binding Affinities (Ki, nM) of Psilocin and its N-Methylated Analogs

| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C |

| Psilocin (4-HO-DMT) | 49 - 290 | 5 - 8 | 7 - 12 | 1 - 3 |

| 4-HO-MET | 29 - 86 | ~1-10 | High Affinity | Lower Potency |

| 4-HO-DET | High Affinity | ~1-10 | High Affinity | Lower Potency |

| Norpsilocin (4-HO-NMT) | 29 - 86 | Potent Agonist | - | - |

Note: Data is compiled from multiple sources and experimental conditions may vary.[4][5][6][7][8] The term "High Affinity" is used when specific Ki values were not consistently reported but the literature indicates significant binding.

Table 2: In Vitro Functional Potency (EC50, nM) at the 5-HT2A Receptor

| Compound | Human 5-HT2A (Calcium Mobilization) |

| Psilocin (4-HO-DMT) | ~1-10 |

| 4-HO-MET | ~1-10 |

| 4-HO-DET | ~1-10 |

| 4-HO-DPT | ~1-10 |

| 4-HO-MIPT | ~1-10 |

Note: The 4-hydroxy tryptamines generally exhibit high potency at the 5-HT2A receptor, with EC50 values typically in the low nanomolar range.[1][9]

Table 3: In Vivo Potency (ED50, mg/kg) in the Mouse Head-Twitch Response (HTR) Assay

| Compound | ED50 (mg/kg) |

| Psilocin (4-HO-DMT) | 0.11 - 0.17 |

| 4-HO-MET | ~0.65 (µmol/kg) |

| 4-HO-DET | ~1.56 (µmol/kg) |

| 4-HO-NET | 1.4 |

| Norpsilocin (4-HO-NMT) | Inactive |

Note: The head-twitch response (HTR) in mice is a behavioral proxy for 5-HT2A receptor activation and psychedelic potential in humans.[3][4][9][10]

Core Signaling Pathway of Psilocin Analogs

The primary mechanism of action for psilocin and its N-methylated analogs involves the activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR). This activation predominantly leads to the engagement of the Gq/11 signaling pathway.

While the Gq pathway is considered the primary mediator of the psychedelic effects, some research suggests a potential role for β-arrestin signaling pathways, although their contribution to the overall psychedelic experience is less clear.[2][11][12][13]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the pharmacological activity of psilocin and its N-methylated analogs.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Protocol:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human 5-HT2A receptors) are prepared from cultured cells or brain tissue homogenates.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions.

-

Reaction Mixture: In a 96-well plate, the following are added in order:

-

Assay buffer

-

Test compound at various concentrations

-

Radioligand (e.g., [3H]ketanserin for 5-HT2A) at a concentration near its Kd.

-

Cell membrane preparation.

-

-

Incubation: The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: The contents of each well are rapidly filtered through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to minimize non-specific binding.

-

Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity on each filter is then counted using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[6][14][15][16][17]

Calcium Flux Assay

This functional assay measures the ability of a compound to activate Gq-coupled receptors, such as the 5-HT2A receptor, by detecting the resulting increase in intracellular calcium concentration.

Protocol:

-

Cell Culture: Cells stably expressing the receptor of interest (e.g., HEK293 cells with human 5-HT2A) are plated in a 96-well black-walled, clear-bottom plate and grown to confluency.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1) in a suitable buffer for 45-60 minutes at 37°C in the dark.

-

Compound Addition: The plate is placed in a fluorescence plate reader. The test compound at various concentrations is added to the wells.

-

Fluorescence Measurement: The fluorescence intensity is measured over time, typically for 1-3 minutes, to capture the peak calcium response following compound addition.

-

Data Analysis: The change in fluorescence is used to determine the concentration-response curve for the test compound, from which the EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximum effect) are calculated.[1][18][19][20]

Mouse Head-Twitch Response (HTR) Assay

The HTR is a rapid, involuntary head movement in rodents that is a characteristic behavioral response to 5-HT2A receptor agonists and is considered a reliable preclinical model for predicting psychedelic potential in humans.[3][21]

Protocol:

-

Animal Acclimation: Male C57BL/6J mice are typically used. They are acclimated to the testing environment before the experiment.

-